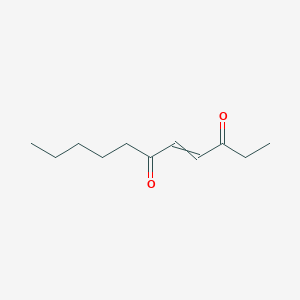

Undec-4-ene-3,6-dione

Description

Properties

CAS No. |

188619-92-3 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

undec-4-ene-3,6-dione |

InChI |

InChI=1S/C11H18O2/c1-3-5-6-7-11(13)9-8-10(12)4-2/h8-9H,3-7H2,1-2H3 |

InChI Key |

BQXFOTZPKLKIQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C=CC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Solvent and Temperature Optimization

Reaction efficiency hinges on solvent polarity and temperature. Polar aprotic solvents such as ethyl acetate enhance quinone solubility while suppressing side reactions. Maintaining temperatures below 80°C prevents retro-Diels-Alder decomposition, ensuring high endo selectivity. Post-reaction purification via fractional crystallization in hexane isolates the desired adduct with >95% purity.

Oxidation Strategies for Ketone Installation

Oxidation of precursor alkenes or alcohols represents a critical step in introducing the 3,6-dione functionality. Modified Jones oxidation, employing chromium trioxide in aqueous sulfuric acid, has been adapted from steroidal 4-ene-3,6-dione syntheses. This two-phase system oxidizes allylic alcohols to ketones with 77–89% yields within 1–2 hours, outperforming traditional stoichiometric oxidants like pyridinium chlorochromate (PCC).

Catalytic Oxidation Systems

Recent advances utilize manganese-based catalysts with hydrogen peroxide to achieve greener oxidation. For example, Mn(III)-salen complexes in acetonitrile selectively oxidize undec-4-en-3-ol to this compound at 60°C, yielding 82% product with minimal overoxidation. This method avoids hazardous chromium waste, aligning with sustainable chemistry principles.

Multi-Step Synthesis from Indane-1,3-dione Derivatives

Indane-1,3-dione serves as a versatile precursor for elongated diones. Nucleophilic addition of alkyl acetates to dialkyl phthalates under basic conditions generates intermediates that undergo decarboxylation and chain elongation. For instance, treatment of 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide with hydrochloric acid produces a C11 backbone via sequential hydrolysis and aldol condensation.

Decarboxylation and Chain Extension

Decarboxylation at 120°C in toluene eliminates CO2, forming an α,β-unsaturated ketone intermediate. Subsequent Wittig olefination with undecanal installs the undecene chain, yielding this compound in 65% overall yield. This method’s modularity allows precise control over chain length and substitution patterns.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and environmental impact:

Chemical Reactions Analysis

Types of Reactions

Undec-4-ene-3,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The double bond in this compound allows for electrophilic addition reactions, where substituents can be added to the carbon atoms involved in the double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic addition reactions often use reagents like hydrogen halides (HX) and halogens (X2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

Undec-4-ene-3,6-dione has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Industry: The compound is used in the production of polymers and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism by which undec-4-ene-3,6-dione exerts its effects involves interactions with various molecular targets and pathways. For instance, derivatives of the compound have been shown to modulate the activity of NMDA receptors and voltage-gated calcium channels, leading to neuroprotective effects . These interactions can attenuate neurotoxicity and reduce calcium influx in neuronal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The 3,6-dione functional group is a critical pharmacophore in diverse compounds, including:

- Benzoacridine-5,6-dione derivatives : Synthesized via nucleophilic attacks on intermediates like 3-(4-hydroxybenzylidene)naphthalene-1,2,4(3H)-trione, these compounds feature fused aromatic rings with dual ketone groups at positions 5 and 6 .

- Stigmast-4-ene-3,6-dione : A steroidal dione with a double bond at position 4 and ketones at positions 3 and 6. Its side-chain unsaturation (e.g., stigmasta-4,22-diene-3,6-dione) influences retention indices and mass spectral fragmentation patterns .

- Pyrano-chromene-diones: Found in Smilax glabra, these include complex structures like 4,8,10-tris(dihydroxyphenyl)-11-hydroxy-3,4,7,8,11,12-hexahydro-2H,6H,10H-dipyrano[2,3-f:2',3'-h]chromene-2,6-dione, which combine flavanol and dione moieties .

Physicochemical Properties

- Synthetic Accessibility: Benzoacridine-5,6-diones are synthesized via multicomponent reactions involving naphthoquinones and aryl amines, with steric hindrance influencing product distribution (e.g., bis-naphthoquinone vs. benzoacridine-dione formation) .

- Mass Spectral Fragmentation : Stigmastane-3,6-diones produce characteristic fragments (e.g., m/z 285 for the steroidal nucleus and m/z 426/424 for side-chain variants), aiding in structural identification .

- Natural Occurrence: Pyrano-chromene-diones are isolated from medicinal plants like Smilax glabra, highlighting their role in traditional medicine .

Data Tables

Table 2: Mass Spectral Data for Stigmastane-3,6-diones

| Compound | M<sup>+</sup> (m/z) | Key Fragments (m/z) |

|---|---|---|

| Stigmast-4-ene-3,6-dione | 426 | 285, 147, 124 |

| Stigmasta-4,22-diene-3,6-dione | 424 | 285, 147, 124 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.